An In-depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester
An In-depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester
CAS Number: 878194-91-3
A Core Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Cyanopyridine-3-boronic acid pinacol ester, a key building block in contemporary medicinal chemistry. As a bifunctional molecule, it incorporates the pharmacologically relevant cyanopyridine scaffold and the synthetically versatile boronic acid pinacol ester group. This unique combination makes it a valuable reagent for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents. This document will delve into the synthesis, properties, and applications of this compound, offering insights into its utility in drug discovery programs.
Chemical Properties and Characterization
4-Cyanopyridine-3-boronic acid pinacol ester is a white to off-white solid at room temperature.[1] Its structure features a pyridine ring substituted with a cyano group at the 4-position and a boronic acid pinacol ester at the 3-position. The pinacol ester group provides stability and ease of handling compared to the corresponding free boronic acid, preventing self-condensation and facilitating purification.
| Property | Value | Source |
| CAS Number | 878194-91-3 | [2] |
| Molecular Formula | C₁₂H₁₅BN₂O₂ | |
| Molecular Weight | 230.07 g/mol | |
| Appearance | White to pale brown solid | [1] |
| SMILES | N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2 | |
| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N |
While detailed, publicly available spectroscopic data for this specific compound is limited, characterization would typically involve standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl protons of the pinacol group, and potentially a downfield shift for the proton ortho to the boronic ester.
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¹³C NMR: The carbon NMR spectrum would display resonances for the pyridine and pinacol carbons, with the carbon attached to the boron atom often showing a broad signal due to quadrupolar relaxation.[3]
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight.
Synthesis of 4-Cyanopyridine-3-boronic acid pinacol ester
The most common and efficient method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Miyaura borylation reaction .[4][5] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halide (or triflate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable base. For the synthesis of 4-Cyanopyridine-3-boronic acid pinacol ester, the logical precursor would be a 3-halo-4-cyanopyridine, such as 3-bromo-4-cyanopyridine.
Caption: General scheme for the Miyaura borylation of 3-bromo-4-cyanopyridine.
The causality behind this choice of methodology lies in its exceptional functional group tolerance. The cyano group is generally stable under the mild conditions of the Miyaura borylation, which is a significant advantage over harsher organometallic methods (e.g., Grignard or organolithium reagents) that could potentially react with the nitrile functionality.
Representative Experimental Protocol (General Procedure)
The following is a representative, non-validated protocol based on established Miyaura borylation procedures for heteroaryl halides. Optimization of reaction conditions may be necessary for this specific substrate.
Materials:
-
3-Bromo-4-cyanopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Cyanopyridine-3-boronic acid pinacol ester.
Applications in Drug Discovery
The true value of 4-Cyanopyridine-3-boronic acid pinacol ester lies in its application as a versatile building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[6][7]
The Cyanopyridine Moiety as a Pharmacophore
The cyanopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The cyano group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule and also participate in hydrogen bonding interactions.
Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity
The boronic acid pinacol ester functionality of the title compound is a key enabler for its use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester and an aryl or heteroaryl halide (or triflate). This reaction is one of the most widely used methods in drug discovery for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many drug molecules.
Caption: Suzuki-Miyaura coupling of 4-Cyanopyridine-3-boronic acid pinacol ester.
The use of 4-Cyanopyridine-3-boronic acid pinacol ester in a Suzuki-Miyaura coupling allows for the direct introduction of the 4-cyanopyridin-3-yl moiety into a target molecule. This is a highly efficient strategy for rapidly generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-Cyanopyridine-3-boronic acid pinacol ester is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its stable nature and reactivity in the Suzuki-Miyaura cross-coupling reaction make it an ideal reagent for introducing the pharmacologically important 4-cyanopyridine moiety. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.
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Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. [Link]
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